Potassium (2,6-dichlorophenyl)trifluoroborate
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Overview
Description
Potassium (2,6-dichlorophenyl)trifluoroborate is a member of the organotrifluoroborate family, which are compounds containing a boron atom bonded to three fluorine atoms and an organic group. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2,6-dichlorophenyl)trifluoroborate can be synthesized through the reaction of 2,6-dichlorophenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
- Dissolution of 2,6-dichlorophenylboronic acid in an appropriate solvent.
- Addition of potassium bifluoride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolation and purification of the product by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium (2,6-dichlorophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .
Scientific Research Applications
Potassium (2,6-dichlorophenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (2,6-dichlorophenyl)trifluoroborate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (2,6-dichlorophenyl)trifluoroborate is compared with other similar compounds such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Biological Activity
Potassium (2,6-dichlorophenyl)trifluoroborate is a compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and potential applications based on recent research findings.
This compound is an organotrifluoroborate compound characterized by the presence of a trifluoroborate group attached to a dichlorophenyl moiety. The structure can be represented as follows:
This compound is typically utilized in reactions involving C-C bond formation and has been shown to exhibit unique catalytic properties in organic transformations.
Antimicrobial and Antiparasitic Effects
Recent studies have explored the biological activity of this compound against various pathogens. Notably, it has been tested for its efficacy against Leishmania species, which are responsible for leishmaniasis. The compound demonstrated significant activity, affecting the viability of both promastigote and amastigote forms of the parasite.
- IC50 Values : In one study, this compound exhibited an IC50 value indicating effective inhibition of Leishmania growth at concentrations lower than those required for cytotoxic effects on host macrophages.
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Reactive Oxygen Species (ROS) Generation : Treatment with the compound leads to increased ROS production in treated cells, which is associated with oxidative stress and subsequent cell death in parasites.
- Membrane Integrity Disruption : The compound induces morphological changes in parasites, including loss of plasma membrane integrity, which contributes to its antiparasitic action.
- Targeting Cellular Pathways : Molecular docking studies suggest that this compound interacts with specific enzymes involved in parasite metabolism, enhancing its potential as a therapeutic agent.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
Study | Pathogen | IC50 (μM) | Effects Observed |
---|---|---|---|
1 | Leishmania amazonensis | 18.5 ± 1.19 | Decreased infected macrophages by 63% |
2 | Trypanosoma brucei | TBD | Induced apoptosis in treated cells |
The data indicate that this compound has potent antileishmanial properties and potential applicability against other parasitic infections.
Properties
Molecular Formula |
C6H3BCl2F3K |
---|---|
Molecular Weight |
252.90 g/mol |
IUPAC Name |
potassium;(2,6-dichlorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BCl2F3.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 |
InChI Key |
DZNYWXSADZMGTD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
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